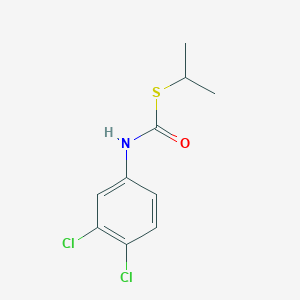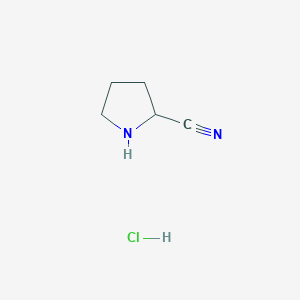
Pyrrolidine-2-carbonitrile hydrochloride
Vue d'ensemble
Description
Pyrrolidine-2-carbonitrile hydrochloride is a reagent that promotes the prebiotic synthesis of 2-deoxy-D-ribose, which forms the backbone of DNA . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Pyrrolidine-2-carbonitrile hydrochloride derivatives can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .Molecular Structure Analysis
The molecular diversity and complexity of Pyrrolidine-2-carbonitrile hydrochloride allow us to design and develop more active and less toxic drug candidates by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .Chemical Reactions Analysis
Pyrrolidine-2-carbonitrile hydrochloride is involved in various chemical reactions. For instance, it can be used in the N-heterocyclization of primary amines with diols . It can also be used in the synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Physical And Chemical Properties Analysis
Pyrrolidine-2-carbonitrile hydrochloride is characterized by its five-membered nitrogen-containing ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Biochemical Research
PCN-HCl is extensively used in biochemical studies due to its chiral properties and ability to influence biological systems . Its optical activity makes it a valuable tool for investigating the impact of chiral compounds on various biochemical pathways.
Physiological Studies
In physiological research, PCN-HCl’s low toxicity and chiral catalytic properties allow for in-depth studies of physiological responses to chiral molecules . This can include the examination of drug interactions and metabolic processes within living organisms.
Medicinal Chemistry
The pyrrolidine ring, a component of PCN-HCl, is a common scaffold in drug discovery. It’s used to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The non-planarity of the ring allows for increased three-dimensional coverage, enhancing the interaction with biological targets.
Development of Biologically Active Compounds
PCN-HCl serves as a foundation for creating novel biologically active compounds. Its derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been reported in literature for their target selectivity and bioactivity .
Enantioselective Synthesis
The stereogenicity of the pyrrolidine ring in PCN-HCl is crucial for enantioselective synthesis, which is important for producing compounds with specific stereochemistry. This is particularly relevant in the development of drugs that require a certain spatial orientation to bind effectively to enantioselective proteins .
Pharmacotherapy
Pyrrolidine alkaloids, closely related to PCN-HCl, show promise in pharmacotherapy. They possess a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . PCN-HCl can be used to synthesize these alkaloids or as a lead compound for drug development.
Safety and Hazards
Orientations Futures
Pyrrolidine-2-carbonitrile hydrochloride and its derivatives have shown several important biological activities, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research can focus on the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
- The pyrrolidine ring is a versatile scaffold used by medicinal chemists to design bioactive compounds .
Mode of Action
Biochemical Pathways
Propriétés
IUPAC Name |
pyrrolidine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJTUXCBPTVKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619044 | |
| Record name | Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2-carbonitrile hydrochloride | |
CAS RN |
1199773-80-2 | |
| Record name | Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)
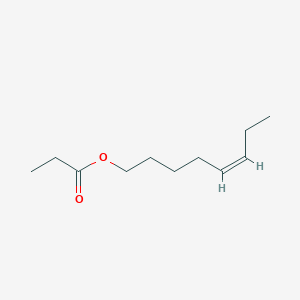
![7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B177633.png)
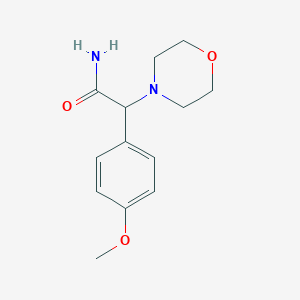


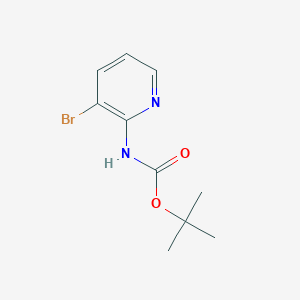
![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B177642.png)
![1-Phenyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B177647.png)




